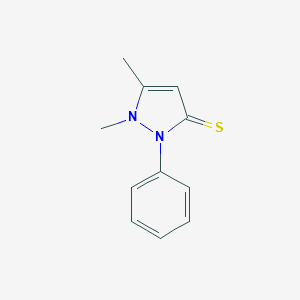

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethyl-2-phenylpyrazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHQZVDOSQVERW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(N1C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-69-2 |

Source

|

| Record name | Thiopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, a sulfur-containing heterocyclic compound of interest to researchers in drug discovery and materials science. While its oxygen analog, antipyrine (phenazone), is a well-documented analgesic and antipyretic agent, the thionated derivative presents a unique profile of properties that warrant detailed investigation. This document consolidates available data, provides theoretical context, and outlines experimental protocols for the synthesis and characterization of this compound. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pyrazole-3-thione derivative.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyrazole derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The subject of this guide, this compound (CAS No. 5702-69-2), is a derivative of the well-known drug antipyrine, where the carbonyl oxygen is replaced by a sulfur atom. This substitution is known to significantly alter the electronic and steric properties of a molecule, potentially leading to novel pharmacological activities and applications.

This guide will delve into the synthesis, spectroscopic characterization, and key physicochemical parameters of this thione derivative. Where experimental data for the target molecule is not available in the literature, this guide will provide established protocols and data from closely related analogs to offer a predictive and practical framework for its study.

Molecular Structure and Identification

The foundational step in understanding the physicochemical properties of any compound is to establish its molecular identity.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 1,5-dimethyl-2-phenyl-1,2-dihydropyrazole-3-thione | N/A |

| CAS Number | 5702-69-2 | [3] |

| Molecular Formula | C₁₁H₁₂N₂S | [3] |

| Molecular Weight | 204.29 g/mol | [3] |

| Canonical SMILES | CN1N(C(=S)C=C1C)C2=CC=CC=C2 | N/A |

| InChI Key | BKHQZVDOSQVERW-UHFFFAOYSA-N | N/A |

Synthesis of this compound

The synthesis of the title compound is not widely reported in the literature with a specific, detailed protocol. However, its synthesis can be logically achieved through the thionation of its readily available oxygen analog, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (antipyrine or phenazone).

Rationale for Synthetic Approach

The conversion of a carbonyl group to a thiocarbonyl group is a common transformation in organic synthesis. Thionating agents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are widely employed for this purpose[4][5][6]. These reagents are effective for the thionation of a variety of carbonyl-containing compounds, including amides, esters, and ketones. Given that antipyrine is a lactam, these reagents are suitable for its conversion to the corresponding thione.

Experimental Protocol: Thionation of Antipyrine

The following is a generalized, yet detailed, protocol based on established thionation procedures for similar substrates. Researchers should optimize reaction conditions for their specific setup.

Materials:

-

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Dioxane

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve antipyrine (1 equivalent) in anhydrous toluene or dioxane.

-

Addition of Thionating Agent: Add Lawesson's reagent (0.5-0.6 equivalents) or P₄S₁₀ (0.25-0.3 equivalents) to the solution. The reaction mixture is often heated to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more nonpolar, spot indicates the formation of the product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slow addition of a saturated sodium bicarbonate solution. Be aware of potential gas evolution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: Thionating reagents are sensitive to moisture, which can lead to their decomposition and reduced efficiency.

-

Reflux Conditions: The thionation of amides and lactams often requires elevated temperatures to proceed at a reasonable rate.

-

Aqueous Work-up with Bicarbonate: This step neutralizes any acidic byproducts and removes water-soluble impurities.

-

Chromatographic Purification: This is essential to separate the desired thione from unreacted starting material, byproducts of the thionating reagent, and any side products.

Caption: Workflow for experimental solubility determination.

Acidity/Basicity (pKa)

The pKa of a compound influences its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. A predicted pKa of 3.06 ± 0.70 has been reported for this compound, suggesting it is a weak base.[7] The protonation is likely to occur at the sulfur atom or one of the nitrogen atoms.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.

Experimental Protocol for logP Determination (Shake-Flask Method):

-

Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reactivity and Stability

The pyrazole ring is generally aromatic and stable to many reaction conditions. However, the thione group introduces specific reactivity. It can act as a nucleophile through the sulfur atom and is susceptible to oxidation. The stability of the compound under various conditions (e.g., pH, temperature, light) should be experimentally determined for proper handling and storage.

Potential Applications and Biological Activity

While the biological activity of this compound is not extensively studied, the broader class of pyrazole derivatives exhibits a wide range of pharmacological effects.[1][8][9][10] The introduction of a thione group can modulate this activity. For instance, some pyrazole-containing compounds have shown promise as anticancer and antimicrobial agents.[11][12] Further research is needed to elucidate the specific biological profile of this thione derivative.

Conclusion

This compound is a compound with interesting physicochemical properties that warrant further investigation. This technical guide has provided a comprehensive overview of its known characteristics, along with detailed protocols for its synthesis and the determination of its key physicochemical parameters. By providing a solid foundation of its chemical and physical properties, this guide aims to facilitate future research into the potential applications of this and related pyrazole-3-thione derivatives in medicinal chemistry and materials science.

References

-

Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances, 12(1), 561-577. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health. [Link]

-

Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2002). The Journal of Organic Chemistry, 67(19), 6835–6838. [Link]

-

Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (2002). ResearchGate. [Link]

-

Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. (2021). Molecules, 26(11), 3245. [Link]

-

A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.). University of Saskatchewan. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]

-

Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. (2011). ResearchGate. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). World Journal of Pharmaceutical Research, 14(5), 1-15. [Link]

-

Crystal structure of pyrazole 3g. (n.d.). ResearchGate. [Link]

-

Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2002). ResearchGate. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2022). Scientific Reports, 12(1), 21396. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). Molecules, 26(23), 7338. [Link]

-

Current status of pyrazole and its biological activities. (2014). Bioorganic & Medicinal Chemistry, 22(19), 5509-5527. [Link]

-

4-{[(2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2843-2852. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

-

(PDF) 3-Pyrazolines (2,3-dihydro-1H-pyrazoles): Synthesis, reactivity, and physical and biological properties. (2018). ResearchGate. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001). Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8205. [Link]

-

State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). TrAC Trends in Analytical Chemistry, 110, 223-236. [Link]

-

Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications. (2011). ResearchGate. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2018). Heliyon, 4(10), e00848. [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports, 12(1), 12513. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2018). South African Journal of Chemistry, 71, 143-152. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

-

Comparison of physicochemical characteristics of pyrazole derivatives 2... (n.d.). ResearchGate. [Link]

-

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3041. [Link]

-

Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018). Journal of Drug Research and Development, 4(2). [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

-

Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. (2021). ResearchGate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3H-Pyrazole-3-thione, 1,2-dihydro-1,5-dimethyl-2-phenyl-;5702-69-2 [abichem.com]

- 4. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent | MDPI [mdpi.com]

- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Biological Evaluation of Novel Pyrazole-3-thione Derivatives

Abstract

The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. While its derivatives, particularly pyrazol-3-ones, have been extensively studied, the bioisosteric replacement of the carbonyl oxygen with sulfur to yield pyrazole-3-thiones remains a comparatively underexplored area. This substitution offers a compelling strategy to modulate physicochemical properties, target affinity, and metabolic stability, potentially unlocking novel biological activities. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically synthesize, characterize, and evaluate the biological potential of novel pyrazole-3-thione derivatives. We present detailed, field-proven protocols for chemical synthesis via thionation of pyrazolone precursors, followed by a strategic roadmap for in vitro biological screening, including antiproliferative, antimicrobial, and enzyme inhibition assays. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity. Furthermore, we explore the integration of computational modeling, such as molecular docking, to rationalize experimental findings and guide future structure-activity relationship (SAR) studies.

Chapter 1: The Pyrazole Scaffold: A Privileged Structure & The Thione Advantage

1.1 The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, synthetic accessibility, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry.[1][2] This means that the pyrazole core is a recurring motif found in drugs across a wide range of therapeutic areas. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and several kinase inhibitors used in oncology, demonstrating the scaffold's remarkable versatility.[3] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5]

A particularly important subclass is the pyrazol-3-one (or pyrazolone) group, which contains a ketone functional group within the heterocyclic ring.[6][7] This ketone often acts as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of a biological target. However, the exploration of bioisosteric analogs—compounds where a functional group is replaced by another with similar steric and electronic properties—is a fundamental strategy in drug optimization.

1.2 The Rationale for Thionation: Introducing the C=S Moiety

This guide focuses on the deliberate replacement of the C=O group in pyrazolones with a C=S (thione) group, yielding pyrazole-3-thiones . This strategic chemical modification is underpinned by several key principles:

-

Altered Electronic Properties: Sulfur is less electronegative than oxygen, making the thione group more polarizable and a better hydrogen bond donor, while being a weaker hydrogen bond acceptor. This can fundamentally alter the binding interactions with a protein target.

-

Enhanced Lipophilicity: The C=S group generally increases the lipophilicity of a molecule compared to its C=O counterpart, which can influence cell membrane permeability and pharmacokinetic properties.

-

Metal Chelation: The "soft" sulfur atom of a thione is an excellent ligand for various metal ions. Since many enzymes are metalloproteins, this creates opportunities for novel inhibition mechanisms.

-

Metabolic Stability: The replacement of a carbonyl can block a site of metabolic oxidation, potentially increasing the compound's half-life.

The exploration of pyrazole-3-thiones is therefore not merely an academic exercise but a rational approach to expanding the chemical space and therapeutic potential of this proven pharmacophore. This is supported by findings for related scaffolds, such as triazole-thiones, which have demonstrated potent anticancer and antimicrobial activities.[8][9][10]

Chapter 2: Synthetic Strategy for Pyrazole-3-thione Derivatives

The most reliable and efficient pathway to novel pyrazole-3-thione derivatives is a two-step process: first, the synthesis of a pyrazol-3-one precursor, followed by a chemical thionation reaction. This approach allows for modularity, where various substituents can be introduced in the first step to build a diverse chemical library.

2.1 Protocol: Synthesis of the Pyrazol-3-one Precursor

The Knorr pyrazole synthesis and its variations remain the gold standard for creating the pyrazolone core.[11] The reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

Principle: This reaction forms the five-membered heterocyclic ring in a single, high-yielding step. The choice of substituents on both the β-ketoester and the hydrazine directly translates to the final substitution pattern on the pyrazolone ring, allowing for systematic SAR exploration.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Addition: To the stirred solution, add 1.05 equivalents of a β-ketoester (e.g., ethyl acetoacetate) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 2-6 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazol-3-one precursor.

2.2 Protocol: Thionation of the Pyrazolone Core

The conversion of the carbonyl group to a thiocarbonyl is effectively achieved using a specialized thionating agent. Lawesson's Reagent (LR) is the premier choice for this transformation due to its mild reaction conditions and high efficiency compared to alternatives like phosphorus pentasulfide.[12][13][14]

Causality (Expertise & Experience): Lawesson's Reagent is preferred because its mechanism involves a soluble, reactive dithiophosphine ylide intermediate that interacts favorably with electron-rich carbonyls, like those in pyrazolones.[14][15] This leads to cleaner reactions and higher yields under less harsh conditions (e.g., lower temperatures) than older reagents, preserving other sensitive functional groups in the molecule.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 1.0 equivalent of the synthesized pyrazol-3-one in an anhydrous, high-boiling solvent like toluene or xylene.

-

Addition of LR: Add 0.5 to 0.6 equivalents of Lawesson's Reagent to the suspension. Note: LR is often used in slight stoichiometric excess relative to the number of oxygen atoms being replaced.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

-

Work-up: After cooling, the solvent can be removed under reduced pressure. The crude residue is then purified.

-

Purification: Column chromatography on silica gel is the most effective method for purifying the final pyrazole-3-thione product, separating it from phosphorus-containing byproducts.

2.3 Synthetic Workflow and Structural Characterization

The two-step synthesis provides a robust platform for generating a library of novel compounds.

Caption: General workflow for the synthesis of pyrazole-3-thione derivatives.

Trustworthiness (Self-Validating System): The identity and purity of the final compounds must be rigorously confirmed.

-

FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band (approx. 1650-1700 cm⁻¹) from the pyrazolone precursor and the appearance of a C=S stretching band (approx. 1050-1250 cm⁻¹).

-

NMR Spectroscopy (¹H and ¹³C): Confirm the expected proton and carbon environments. The carbon signal for the C=S group will be significantly downfield-shifted (typically >180 ppm) compared to the C=O signal (approx. 160-170 ppm).

-

Mass Spectrometry: Verify the molecular weight of the final product, which should correspond to the addition of a sulfur atom and subtraction of an oxygen atom from the precursor (a net increase of ~16 amu).

Chapter 3: A Roadmap for Biological Activity Screening

Given the novelty of pyrazole-3-thione derivatives, a logical, tiered approach to biological screening is essential to efficiently identify promising activities. This roadmap is based on the well-documented activities of the broader pyrazole class.[3][4][5]

Caption: A strategic tiered workflow for biological activity screening.

-

Tier 1: Foundational Screening. The initial screen should focus on the two most prominent activities reported for pyrazole derivatives: anticancer and antimicrobial effects.[3][8]

-

Antiproliferative Activity: Screen the compounds against a panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon) to identify cytotoxic or cytostatic effects. The MTT assay is a robust, high-throughput method for this initial evaluation.[16]

-

Antimicrobial Activity: Evaluate the compounds against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine the Minimum Inhibitory Concentration (MIC).[17][18]

-

-

Tier 2: Mechanistic Elucidation. If a compound shows significant activity in Tier 1 (e.g., a low micromolar IC₅₀ against a cancer cell line), the next step is to investigate its potential mechanism of action.

-

Enzyme Inhibition: Since many pyrazole-based anticancer agents are kinase inhibitors, screening against a panel of relevant kinases (e.g., VEGFR, EGFR, CDKs) is a logical next step.[19][20]

-

Cellular Mechanism: Assays to determine if the compound induces apoptosis or causes cell cycle arrest can provide critical insight into its cellular effects.

-

-

Tier 3: Lead Optimization. Active compounds become "hits" that can be advanced to "leads." This stage involves integrating experimental data with computational modeling to guide the synthesis of more potent and selective analogs (Structure-Activity Relationship studies).[21]

Chapter 4: Self-Validating Experimental Protocols

The integrity of any screening campaign rests on the quality and reliability of its experimental protocols. Each protocol must be a self-validating system, incorporating appropriate controls to ensure the results are meaningful.

4.1 Protocol: Antiproliferative MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[22] Viable cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[23]

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)[23]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Test compounds dissolved in DMSO (stock solution)

-

Doxorubicin or another standard anticancer drug (positive control)

-

Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[24] Purple formazan crystals should become visible in viable cells under a microscope.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[22]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Correct the absorbance values by subtracting the average absorbance of the blank wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Trustworthiness (Self-Validating System):

-

Positive Control (Doxorubicin): Confirms that the assay system can detect cytotoxic effects. The calculated IC₅₀ for the standard drug should be within the expected literature range.

-

Negative/Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compounds does not have a significant toxic effect on the cells. Viability should be ~100%.

-

Blank Control (Medium Only): Accounts for the background absorbance of the medium and MTT reagent.

Caption: Experimental workflow for the MTT cell viability assay.

4.2 Protocol: Antimicrobial Broth Microdilution (MIC) Assay

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][25] This protocol uses a 96-well plate format for efficiency.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[26] Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.[27]

-

Inoculation: Add 50 µL of the prepared bacterial/fungal inoculum to wells in columns 1-11.

-

Controls: Column 11 (broth + inoculum) serves as the positive control for growth. Column 12 (broth only) serves as the negative control (sterility).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[26]

4.3 Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[28] Kinase activity is directly proportional to ADP production. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Step-by-Step Methodology:

-

Compound Plating: In a 96-well plate, add serially diluted test compounds. Include a known inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.[28]

-

Kinase Reaction Initiation: Add the kinase enzyme and its specific substrate peptide to the wells. Allow a short pre-incubation (10-15 min) for the compound to bind to the enzyme. Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Step 2): Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP, fueling a luciferase/luciferin reaction that generates light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus log concentration.

Chapter 5: Computational Modeling in Lead Optimization

In silico techniques are indispensable for accelerating the drug discovery process. They provide a structural basis for understanding experimental results and guide the design of next-generation compounds.

5.1 Molecular Docking

Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, e.g., our pyrazole-3-thione) when bound to a second molecule (a receptor, e.g., a kinase active site).[21][29] It helps visualize potential binding modes and estimate the strength of the interaction (binding affinity).

Workflow:

-

Target Selection: Choose a protein target of interest based on biological data. For pyrazoles, common anticancer targets include VEGFR-2, Aurora Kinase, and CDK2.[19][20] Obtain the 3D crystal structure from the Protein Data Bank (PDB).

-

Protein and Ligand Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site. Draw the 3D structure of the pyrazole-3-thione derivative and minimize its energy.

-

Docking Simulation: Use software like AutoDock or Schrödinger Suite to dock the ligand into the defined binding site of the protein. The software will generate multiple possible binding poses.

-

Analysis: Analyze the top-ranked poses. Look for key interactions like hydrogen bonds, hydrophobic contacts, and potential chelation by the thione group. The docking score provides a theoretical estimate of binding affinity.

Caption: Hypothetical binding mode of a pyrazole derivative in a kinase active site.

5.2 Guiding Structure-Activity Relationship (SAR) Studies

Docking results, when combined with experimental IC₅₀ values, build a powerful SAR model. For example, if docking shows that a specific substituent points towards an empty hydrophobic pocket, synthesizing a new analog with a larger hydrophobic group at that position would be a rational next step to try and improve potency. This iterative cycle of design, synthesis, testing, and computational analysis is the engine of modern lead optimization.

Chapter 6: Conclusion and Future Prospects

The exploration of novel pyrazole-3-thione derivatives represents a promising frontier in medicinal chemistry. By leveraging the robust biological profile of the pyrazole scaffold and introducing the unique chemical properties of the thione group, researchers can access a new chemical space with high potential for discovering potent and selective therapeutic agents. This guide provides a validated, step-by-step framework to navigate the synthesis and biological evaluation of these compounds with scientific rigor.

Successful identification of "hit" compounds from the proposed screening cascade should be followed by more advanced preclinical evaluation, including assessing selectivity against normal cells, determining ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and ultimately, testing efficacy in in vivo animal models.[16][30][31] The methodologies and strategies outlined herein provide the foundational blueprint for embarking on this exciting research endeavor.

References

- BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. BenchChem.

-

Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. [Link]

-

Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]

-

Ocaña, A., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(41). [Link]

-

Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

-

Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.

-

Abdel-Wahab, B. F., et al. (2020). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 25(21), 5029. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Harrad, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6667. [Link]

-

El-Sayed, W. A., et al. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 6(6), 359-367. [Link]

-

SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

- BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem.

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

El-Sayed, W. A., et al. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. [Link]

-

El-Sayed, W. A., et al. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. ResearchGate. [Link]

-

Gomaa, A. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 19(6). [Link]

-

Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

-

Li, W., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2496. [Link]

-

Guchhait, S. K., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]

-

Sayed, A. E. H., et al. (2013). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Science of The Total Environment, 463-464, 857-862. [Link]

-

Tanimoto, A., et al. (2020). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 111(11), 4312-4334. [Link]

-

Lyakhov, A. S., et al. (Eds.). (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

-

Patel, N. B., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(2), 545-551. [Link]

-

Smith, A. A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3894. [Link]

-

Al-Obaidi, A. M. J., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 19570. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39931-39945. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 13. Lawesson's Reagent [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 18. mdpi.com [mdpi.com]

- 19. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. atcc.org [atcc.org]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and definitive crystal structure analysis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione. As a Senior Application Scientist, the following narrative synthesizes established methodologies with expert insights, offering a robust framework for the investigation of this and related heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of its structural nuances is paramount for targeted drug design and development.

Introduction: The Significance of Pyrazole-3-thiones

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The substitution of the carbonyl oxygen in the common pyrazolone ring with a sulfur atom to form a pyrazole-3-thione can significantly modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. This, in turn, can influence its pharmacokinetic profile and interaction with biological targets. An exact understanding of the three-dimensional arrangement of atoms in this compound is therefore crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics.

This guide will detail the necessary steps to achieve this, from the synthesis of the target compound to its ultimate structural elucidation by single-crystal X-ray diffraction (SC-XRD), supplemented by other essential characterization techniques.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

A common and effective route to pyrazole-3-thiones involves the thionation of the corresponding pyrazolone. The precursor, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (better known as antipyrine), is commercially available.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1 equivalent) in anhydrous toluene.

-

Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution. Expert Insight: While phosphorus pentasulfide (P₂S₅) can also be used, Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions, leading to fewer side products.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound as a solid.

Caption: Workflow for the synthesis of the target compound.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation is a reliable technique for this compound.

Experimental Protocol:

-

Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent. A mixture of dichloromethane and hexane or ethanol often yields good results.

-

Evaporation: Loosely cover the vial to allow for slow evaporation of the solvent at room temperature over several days.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[3][4][5] It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules.

Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[4]

-

Diffractometer: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

-

X-ray Source: Monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Space Group Determination: Systematic absences in the diffraction data allow for the determination of the crystal's space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Introduction: The Significance of Spectroscopic Analysis

In the field of drug discovery and development, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed "fingerprint" of a compound's molecular architecture. For a molecule like 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, also known as thiopyrine, understanding its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and providing a basis for further structural modifications and biological studies.

This guide will delve into the predicted spectroscopic data for this compound, offering insights into the rationale behind the expected spectral features. We will also propose a robust synthetic protocol for its preparation from its well-known oxygen analogue, antipyrine.

Proposed Synthesis: A Pathway to Thiopyrine

The most direct and widely recognized method for the synthesis of thiopyrines is through the thionation of their corresponding pyrazolone precursors. In this case, this compound can be efficiently synthesized from antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Thiopyrine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve antipyrine (1.0 equivalent) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents) to the solution.[3][4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

-

Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on data from analogous N-phenyl pyrazole derivatives, we can predict the ¹H and ¹³C NMR spectra of the target compound.[5][6][7]

Hypothetical NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz or 125 MHz. A proton-decoupled sequence with a 45° pulse width and a longer relaxation delay (2-5 seconds) is used, with a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Phenyl-H |

| 6.10 | s | 1H | C4-H |

| 3.50 | s | 3H | N1-CH₃ |

| 2.30 | s | 3H | C5-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=S (C3) |

| ~150.0 | C5 |

| ~138.0 | Phenyl C (ipso) |

| 129.0 - 125.0 | Phenyl CH |

| ~108.0 | C4 |

| ~38.0 | N1-CH₃ |

| ~14.0 | C5-CH₃ |

Interpretation of Predicted NMR Spectra

-

¹H NMR: The spectrum is expected to be relatively simple. The five protons of the phenyl group will likely appear as a complex multiplet in the aromatic region. The single proton on the pyrazole ring (C4-H) is expected to be a singlet due to the absence of adjacent protons. The two methyl groups are in distinct electronic environments and should appear as sharp singlets. The N-methyl group is expected to be at a lower field (higher ppm) compared to the C-methyl group due to the deshielding effect of the adjacent nitrogen atom.

-

¹³C NMR: The most downfield signal is predicted to be the thione carbon (C=S), which typically resonates at a significantly lower field than a carbonyl carbon (C=O).[5] The carbons of the phenyl ring will appear in the aromatic region. The two methyl carbons will be found at the upfield end of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The key feature to identify in the IR spectrum of this compound is the C=S stretching vibration.

Hypothetical IR Data Acquisition Protocol

-

Sample Preparation: The spectrum can be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (from CH₃ groups) |

| 1600-1450 | Medium-Strong | C=C Ring Stretching (Phenyl and Pyrazole) |

| 1300-1100 | Medium-Strong | C=S Stretch |

| 770-730 & 710-690 | Strong | Aromatic C-H Bending (out-of-plane) |

Interpretation of Predicted IR Spectrum

The most diagnostic absorption band in the IR spectrum of thiopyrine is the C=S stretching vibration. This band is typically found in the region of 1300-1100 cm⁻¹ and can be of medium to strong intensity.[8][9] The exact position can be influenced by the electronic environment within the heterocyclic ring. The spectrum will also show characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.[10][11] The C=C stretching vibrations of the phenyl and pyrazole rings are expected in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region, particularly between 770-690 cm⁻¹, will be indicative of the monosubstituted phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable information about its structure through the analysis of its fragmentation pattern.

Hypothetical MS Data Acquisition Protocol

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that would likely show a strong protonated molecular ion peak.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data (Electron Impact)

| m/z | Predicted Identity |

| 204 | [M]⁺˙ (Molecular Ion) |

| 171 | [M - SH]⁺ |

| 127 | [C₆H₅N₂CH₃]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of Predicted Mass Spectrum

Caption: Predicted mass spectral fragmentation pathway for the target molecule.

The molecular ion peak [M]⁺˙ is expected at m/z 204, corresponding to the molecular weight of the compound.[12] A common fragmentation pathway for sulfur-containing heterocycles involves the loss of the sulfur-containing radical.[13][14][15] Therefore, a significant fragment at m/z 171, corresponding to the loss of a sulfhydryl radical (•SH), is anticipated. Another likely fragmentation is the cleavage of the N-phenyl bond, leading to a fragment at m/z 127. Subsequent fragmentations could involve the loss of a nitrogen molecule from the pyrazole ring, leading to the phenyl cation at m/z 77, a common fragment for phenyl-containing compounds.

Conclusion: A Predictive Yet Powerful Analysis

While the direct experimental spectroscopic data for this compound remains to be published in a comprehensive format, this guide provides a robust, predictive framework for its characterization. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS spectral features. The proposed synthetic protocol offers a reliable method for its preparation, enabling researchers to generate and verify this data experimentally. This guide serves as a valuable resource for scientists and drug development professionals, facilitating the identification and further investigation of this and related heterocyclic compounds.

References

- Alzhapparova, N. A., Panshina, S., Ibrayev, M. K., & Babaev, E. V. (2025). Molecular fragmentation of N-phenacylpyrazole 5a.

- [Ce(L-Pro)2]2 (Oxa)

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021).

- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evalu

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- propane-2,2-diyl)bis[1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). (n.d.).

- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (2025).

- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022).

- 1,5-dimethyl-2-phenylpyrazole-3-thione. (n.d.). Stenutz.

- β-Oxoanilides in Heterocyclic Synthesis: Synthesis and Antimicrobial Activity of Pyridines, Pyrans, Pyrimidines and Azolo, Azinopyrimidines Incorporating Antipyrine Moiety. (n.d.). Scirp.org.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.).

- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024).

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. (n.d.). SpectraBase.

- and (13)

- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (n.d.). MDPI.

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2025).

- Table of Characteristic IR Absorptions. (n.d.).

- Typical Infrared Absorption Frequencies. (n.d.). Scribd.

- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.).

- IR handout.pdf. (n.d.).

- A new reaction of P4S10 and Lawesson's reagent; a new method for the synthesis of dithieno[3,2-b;2′,3′-d]thiophenes. (2025).

- The fe

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal.

- 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. (n.d.). Stenutz.

- Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. (n.d.). Organic Chemistry Portal.

- Phosphorus Pentasulfide (P4S10). (n.d.). SciSpace.

- Usage of Lawesson's reagent. : r/Chempros. (2022). Reddit. Reddit.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. researchgate.net [researchgate.net]

- 3. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. www1.udel.edu [www1.udel.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

mechanism of action of pyrazole-based therapeutic agents

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Therapeutic Agents

Introduction

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile scaffold for designing therapeutic agents.[1] Consequently, pharmaceuticals containing a pyrazole nucleus have demonstrated a vast spectrum of biological activities, leading to their approval for a wide range of clinical conditions.[1][4] More than 40 pyrazole-containing drugs have been approved by the U.S. Food and Drug Administration (FDA) to treat diseases ranging from inflammation and cancer to erectile dysfunction.[1]

This guide provides a detailed, mechanism-centric overview of the core modes of action for several key classes of pyrazole-based therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind the pharmacological effects of these important molecules and the experimental methodologies used to characterize them.

Chapter 1: Selective Cyclooxygenase-2 (COX-2) Inhibition

The development of pyrazole-based selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Agent Focus: Celecoxib

Celecoxib (Celebrex) is a diaryl-substituted pyrazole that is widely prescribed for its anti-inflammatory, analgesic, and antipyretic properties.[5] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[6][7]

Mechanism of Action

The primary mechanism of action for celecoxib is the highly selective, reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][7] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[6][8] While the COX-1 isoform is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, the COX-2 isoform is inducible and is primarily expressed at sites of inflammation.[7][9]

Celecoxib's selectivity is attributed to its chemical structure. Its polar sulfonamide side chain binds to a hydrophilic side pocket region near the active site of the COX-2 enzyme, a feature that is absent in the more constricted active site of COX-1.[7] This specific interaction allows celecoxib to block the production of pro-inflammatory prostaglandins by COX-2 while having a minimal effect on the protective functions of COX-1 at therapeutic concentrations.[7][9]

Beyond its anti-inflammatory role, celecoxib has also been investigated for its anti-cancer properties. Its mechanisms in this context are thought to involve the induction of apoptosis, cell cycle arrest, and the regulation of angiogenesis.[8]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the arachidonic acid cascade and the specific point of inhibition by celecoxib.

Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.

Quantitative Data: COX Enzyme Selectivity

The inhibitory activity and selectivity of celecoxib are quantified by its half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2.

| Compound | Target | IC50 | Selectivity Ratio (COX-1/COX-2) |

| Celecoxib | COX-2 | ~0.04 µM | ~375 |

| COX-1 | ~15 µM |

Note: IC50 values can vary based on assay conditions. The values presented are representative. Celecoxib is approximately 10-20 times more selective for COX-2 inhibition over COX-1.[7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory potential of a test compound against COX-2 by measuring the enzyme's peroxidase activity.[10]

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).[10]

-

Prepare stock solutions of Hematin (cofactor), the test compound (e.g., Celecoxib), and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in DMSO.[10]

-

Prepare a stock solution of arachidonic acid (substrate) in ethanol.[10]

-

Prepare the COX-2 enzyme solution in the Tris-HCl buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.[10]

-

Add 10 µL of Hematin (final concentration ~1 µM).[10]

-

Add 10 µL of the COX-2 enzyme solution.[10]

-

Add 10 µL of the test compound at various concentrations. For control wells, add DMSO.[10]

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

-

Workflow: COX-2 Inhibition Assay

Caption: Pyrazole-urea inhibitors allosterically block p38 MAP kinase activation.

Section 2.2: Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of tyrosine kinases that are essential for transmitting signals from cytokine and growth factor receptors to the nucleus, primarily via the STAT (Signal Transducer and Activator of Transcription) pathway. [11]Dysregulation of the JAK/STAT pathway is associated with various cancers and autoimmune diseases. [11][12]

-

Agent Focus: Ruxolitinib. Ruxolitinib is a pyrazole-containing drug approved for the treatment of myelofibrosis and other myeloproliferative neoplasms. [3]* Mechanism of Action: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2. [11]It binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets, including STAT proteins. This blockade of the JAK/STAT signaling pathway inhibits the proliferation and survival of tumor cells that are dependent on this pathway. [12]

Signaling Pathway: JAK/STAT

Caption: Ruxolitinib inhibits JAK1/2, blocking the downstream STAT signaling pathway.

Quantitative Data: Kinase Inhibitor Potency

The potency of pyrazole-based kinase inhibitors is demonstrated by their low nanomolar IC50 values.

| Compound | Target | IC50 (nM) |

| Compound 3f | JAK1 | 3.4 |

| (4-amino-pyrazole derivative) [12] | JAK2 | 2.2 |

| JAK3 | 3.5 | |

| Compound 11g | JAK2 | 6.5 |

| (pyrazolo[3,4-d]pyrimidine) [13] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity. [14][15]

-

Reagent Preparation:

-

Prepare kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). [14] * Create a serial dilution of the test inhibitor (e.g., Ruxolitinib) in DMSO. A 10-point, 1:3 dilution series is recommended. [14] * Prepare solutions of the target kinase, its specific substrate peptide, and ATP in the assay buffer.

-

-

Assay Procedure:

-

Kinase Reaction and Detection:

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. [14] * Incubate the plate at 30°C for 60 minutes. [14] * Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [14] * Add 20 µL of a Kinase Detection Reagent, which converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes. [14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. [14] * The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [14]

-

Workflow: Kinase Inhibition Assay

Caption: Workflow for a luminescence-based kinase inhibition assay.

Chapter 3: G-Protein Coupled Receptor (GPCR) Modulation

Pyrazole derivatives have also been developed to target GPCRs, a large family of receptors involved in a multitude of physiological processes.

Agent Focus: Rimonabant

Rimonabant (Acomplia) is a pyrazole derivative that was initially developed as an anti-obesity drug. [16][17]Although it was later withdrawn from the market due to psychiatric side effects, its mechanism of action remains a key example of pyrazole-based GPCR modulation. [16][18]

Mechanism of Action

Rimonabant acts as a selective inverse agonist or antagonist of the cannabinoid 1 (CB1) receptor. [17][18]The endocannabinoid system, including the CB1 receptor, plays a crucial role in regulating appetite, food intake, and energy balance. [16][19]Endocannabinoids like anandamide activate CB1 receptors, which stimulates appetite. [18]Rimonabant binds to the CB1 receptors, effectively blocking or reversing their activation by endocannabinoids. [18]This action disrupts the signaling pathways that promote appetite, leading to decreased food intake and subsequent weight loss. [16][18]In addition to its central effects on the brain, rimonabant also acts on peripheral CB1 receptors in adipose tissue, the liver, and muscle to improve metabolic processes like fat storage and glucose uptake. [18][19]

Signaling Pathway: CB1 Receptor

Caption: Rimonabant blocks CB1 receptor signaling, reducing downstream effects on appetite.

Quantitative Data: Receptor Binding Affinity

The binding affinity of a compound for its receptor is typically measured by its inhibitory constant (Ki).

| Compound | Receptor | Ki (nM) |

| Δ⁹-THCB | Human CB1 | 15 |

| Human CB2 | 51 |

Note: Data for Δ⁹-THCB, a related cannabinoid, is shown as an example of binding affinity data presentation. [20]Rimonabant exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. [20][21]

-

Reagent Preparation:

-